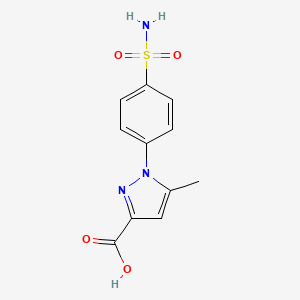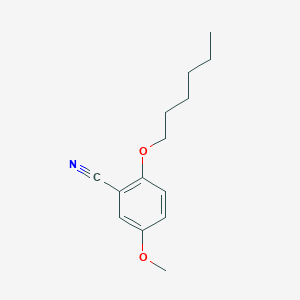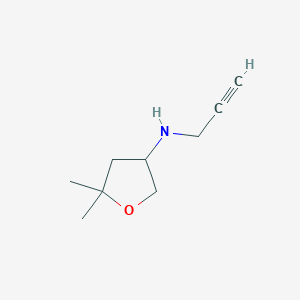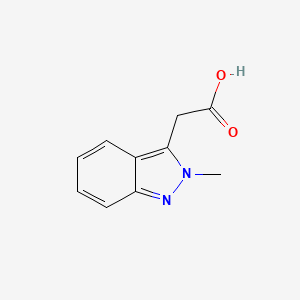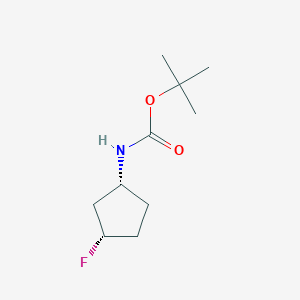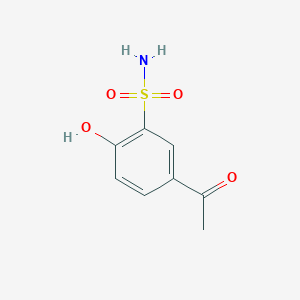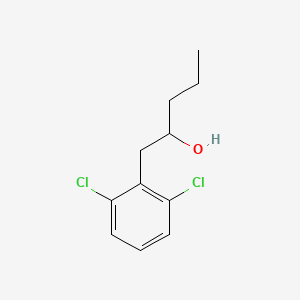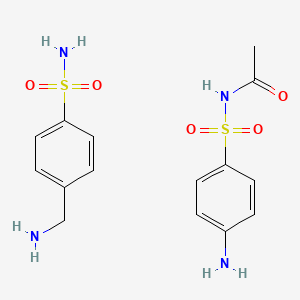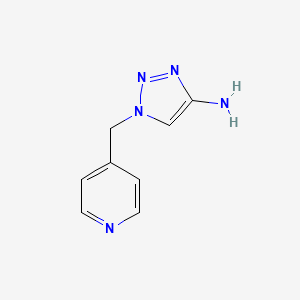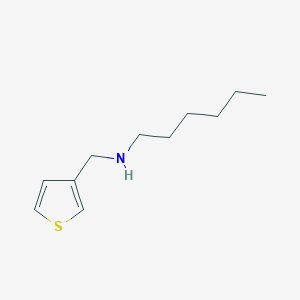![molecular formula C7H3F5O2S B13082360 2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid is a fluorinated organic compound with a unique structure that includes both difluoro and trifluoromethyl groups attached to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of 2-(trifluoromethyl)thiophene with difluorocarbene precursors under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique fluorinated structure makes it a candidate for use in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated compound with similar structural features but different functional groups.
2,2-Difluoro-2-(trifluoromethoxy)acetic acid: A compound with a trifluoromethoxy group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
Uniqueness
2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid is unique due to the combination of its difluoro and trifluoromethyl groups attached to a thiophene ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H3F5O2S |
|---|---|
Poids moléculaire |
246.16 g/mol |
Nom IUPAC |
2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C7H3F5O2S/c8-6(9,5(13)14)3-1-2-15-4(3)7(10,11)12/h1-2H,(H,13,14) |
Clé InChI |
PESSOLNDGRJPQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(C(=O)O)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



